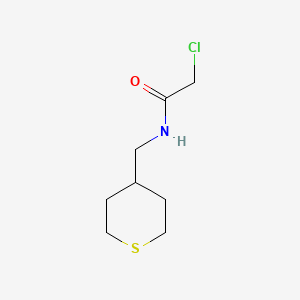

2-chloro-N-(thian-4-ylmethyl)acetamide

Description

Contextual Background of Chloroacetamide Scaffold Chemistry

The chloroacetamide group is a highly versatile and reactive functional group in organic chemistry. nbinno.com Its chemical significance is primarily due to the carbon-chlorine bond, which is activated by the adjacent electron-withdrawing amide carbonyl group. This activation makes the chlorine atom a good leaving group in nucleophilic substitution reactions, allowing the chloroacetamide moiety to act as an effective electrophile. nbinno.com

This reactivity is widely exploited in chemical synthesis. Chloroacetamide derivatives serve as crucial building blocks for constructing more complex molecules, including pharmaceuticals and fine chemicals. nbinno.comijpsr.info In medicinal chemistry, the chloroacetamide scaffold is of particular interest as a "warhead" for covalent inhibitors. rsc.org These molecules are designed to form a permanent covalent bond with a target biomolecule, often a protein, leading to irreversible inhibition. The chloroacetamide can react with nucleophilic amino acid residues, such as cysteine, within an enzyme's active site. rsc.org This strategy has been successfully employed in the development of targeted therapies.

Furthermore, the acetamide (B32628) linkage itself is a common feature in a vast number of biologically active compounds and approved drugs, contributing to their therapeutic potential in treating infections, inflammation, and convulsions. nih.govnih.gov Researchers have synthesized and screened libraries of chloroacetamide derivatives, revealing a broad spectrum of biological activities, including antifungal and antimicrobial properties. ijpsr.infonih.gov

Significance of Sulfur Heterocycles, particularly Thian, in Molecular Design

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to molecular design. Sulfur-containing heterocycles are a critical subclass, with the sulfur atom imparting unique stereoelectronic properties to the molecule. Thian, also known as tetrahydrothiopyran, is a saturated six-membered ring containing a sulfur atom.

The inclusion of sulfur heterocycles like thian in a molecular design can influence several key parameters:

Conformational Preference: The thian ring has a defined chair-like conformation, which can help to orient substituents in specific spatial arrangements, a crucial factor for molecular recognition and binding to biological targets.

Lipophilicity: The sulfur atom can modulate the molecule's polarity and lipophilicity, which affects properties such as solubility and cell membrane permeability.

Metabolic Stability: The replacement of a carbon atom with sulfur can alter the metabolic profile of a compound, potentially blocking sites of metabolic degradation and improving the molecule's stability in a biological system.

While less common than its oxygen-containing analog, tetrahydropyran, the thian ring offers a distinct set of properties that are of increasing interest in the design of novel chemical entities.

Rationale for Academic Investigation of 2-Chloro-N-(thian-4-ylmethyl)acetamide

The academic investigation of this compound is primarily driven by its potential as a versatile synthetic intermediate. The molecule combines the reactive electrophilic nature of the chloroacetamide group with the specific structural and conformational properties of the thian heterocycle.

The primary rationale for its synthesis and study is to use it as a molecular building block. The reactive chlorine atom provides a convenient site for further chemical modification. nbinno.com For example, it can be reacted with various nucleophiles to attach the thian-4-ylmethylacetamide moiety to a larger molecular scaffold. This approach allows for the systematic exploration of how the thian group influences the properties of a target molecule series.

A second, related rationale is its potential use as a covalent fragment in drug discovery. rsc.org The chloroacetamide "warhead" can be used to probe for reactive cysteine residues in protein binding pockets. The attached thian-4-ylmethyl group serves as the "body" of the fragment, providing specific steric and electronic interactions that can confer binding affinity and selectivity for a particular protein target.

Overview of Research Trajectories for Novel Organic Compounds

The investigation of a new organic compound like this compound typically follows a structured research trajectory. This process is designed to fully characterize the molecule and explore its potential applications.

Synthesis and Purification: The first step is the development of a reliable synthetic route. For this compound, a likely method is the acylation of (thian-4-yl)methanamine with chloroacetyl chloride. chemicalbook.comnih.gov The crude product must then be purified, often using techniques like recrystallization or column chromatography, to achieve high purity.

Structural Characterization: Once a pure sample is obtained, its structure must be unequivocally confirmed. This is accomplished using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ijpsr.infonih.gov For crystalline solids, X-ray crystallography provides definitive proof of structure and detailed information about its three-dimensional arrangement. researchgate.net

Reactivity and Application Screening: With the compound synthesized and characterized, researchers then explore its utility. This may involve using it in further synthetic reactions to create a library of new derivatives. nih.gov Alternatively, the compound itself can be entered into biological screening programs to test for activity against various targets, such as enzymes or microbial strains. rsc.orgnih.gov

This systematic approach ensures that new chemical entities are well-understood, enabling the broader scientific community to build upon the findings for further discovery and innovation. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound Note: Some properties may be predicted or sourced from chemical suppliers in the absence of peer-reviewed experimental data.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide | BLDpharm bldpharm.com |

| CAS Number | 1306603-40-6 | BLDpharm bldpharm.com |

| Molecular Formula | C₈H₁₄ClNOS | - |

| Molecular Weight | 207.72 g/mol | - |

Table 2: Constituent Functional Groups and Their Significance

| Functional Group | Chemical Structure | Significance in this Compound |

| Chloroacetamide | Cl-CH₂-C(=O)NH-R | Provides a reactive electrophilic site for covalent modification or nucleophilic substitution. nbinno.comrsc.org |

| Thian (Tetrahydrothiopyran) | C₅H₁₀S | A sulfur-containing heterocycle that imparts specific conformational and physicochemical properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14ClNOS |

|---|---|

Molecular Weight |

207.72 g/mol |

IUPAC Name |

2-chloro-N-(thian-4-ylmethyl)acetamide |

InChI |

InChI=1S/C8H14ClNOS/c9-5-8(11)10-6-7-1-3-12-4-2-7/h7H,1-6H2,(H,10,11) |

InChI Key |

LWLPKEFQRSDKDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1CNC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Chloro-N-(thian-4-ylmethyl)acetamide and Analogues

The primary route to synthesizing this compound and related compounds is through the formation of an amide bond, a cornerstone reaction in organic chemistry.

The formation of the amide linkage in chloroacetamides is a classic example of a nucleophilic acyl substitution reaction. libretexts.org In this process, the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid derivative. This initial attack forms a tetrahedral alkoxide intermediate. libretexts.org Unlike in aldehydes and ketones where this intermediate would be protonated to form an alcohol, in carboxylic acid derivatives, the intermediate collapses. This collapse results in the reformation of the carbon-oxygen double bond and the expulsion of a leaving group, leading to the substituted acyl product. libretexts.org The reactivity of the acyl compound is largely determined by the nature of the leaving group, with acyl chlorides being highly reactive. libretexts.org

The most direct and common synthesis of this compound involves the reaction of thian-4-ylmethanamine (B1321601) (the aminothian precursor) with chloroacetyl chloride. ijpsr.infotaylorandfrancis.com In this reaction, the primary amine group of thian-4-ylmethanamine performs a nucleophilic attack on the highly reactive carbonyl carbon of chloroacetyl chloride. The reaction typically produces hydrogen chloride (HCl) as a byproduct, which may be neutralized by the addition of a base or by using an excess of the starting amine. sciencemadness.org This method is widely applicable for producing a variety of N-substituted chloroacetamide derivatives from different aliphatic and aromatic amines. ijpsr.info

The efficiency and yield of the chloroacetylation reaction can be significantly influenced by the specific conditions employed.

Solvent Effects: The choice of solvent is critical. A range of solvents has been successfully used, including acetonitrile (B52724), N,N-dimethylformamide (DMF), toluene (B28343), and 1,4-dioxane (B91453). taylorandfrancis.comresearchgate.neterciyes.edu.trnih.gov The solvent's polarity and its ability to dissolve the reactants and byproducts can affect the reaction rate and ease of product isolation.

Temperature Control: The reaction temperature is another key variable. Syntheses have been reported at temperatures ranging from 0°C to reflux. erciyes.edu.trnih.gov For instance, reacting aminopyrimidine derivatives with chloroacetyl chloride has been performed in acetonitrile at 0°C. erciyes.edu.tr In other cases, reactions are conducted at room temperature or heated to reflux in solvents like DMF or toluene to ensure completion. ijpsr.infonih.gov

Catalysis: While many reactions proceed without a catalyst due to the high reactivity of chloroacetyl chloride, catalysts can be employed to facilitate the reaction, particularly in subsequent derivatization steps. In the synthesis of a methacrylate (B99206) monomer from 2-chloro-N-(4-methoxyphenyl)acetamide, a phase-transfer catalyst (TEBAC) and a halide catalyst (sodium iodide) were used in 1,4-dioxane at 85°C. researchgate.net The use of catalytic potassium iodide is also a known strategy to enhance nucleophilic substitution reactions involving alkyl chlorides.

Advanced Synthetic Approaches and Derivatization Strategies

The 2-chloro-N-acetamide moiety serves as a versatile chemical handle, allowing for the construction of more complex molecules through multi-step synthetic sequences.

The chlorine atom in this compound is a reactive site, making the compound a valuable intermediate for further functionalization via nucleophilic substitution. This allows for the attachment of various molecular fragments to the acetamide (B32628) backbone.

Synthesis of Substituted Phenylamino Acetamides: One strategy involves reacting a chloroacetamide intermediate with substituted anilines. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, an analogue of the target compound, can be refluxed with various substituted anilines for several hours to yield N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.gov

Formation of Thieno[2,3-b]pyridines: 2-Chloro-N-arylacetamides can act as precursors for constructing fused heterocyclic systems. They can be treated with 2-mercaptonicotinonitrile (B1308631) derivatives in the presence of a base like sodium ethoxide at reflux to yield novel thieno[2,3-b]pyridines. nih.gov

Synthesis of Cyclic Chalcogenides: The reactivity of the chloroacetamide group can be harnessed to create heterocyclic compounds containing sulfur, selenium, or tellurium. For instance, reacting N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium chalcogenates leads to the formation of corresponding cyclic chalcogenide compounds. ekb.eg

Interactive Table of Derivatization Strategies

| Starting Material Class | Reagent | Product Class | Reference |

|---|---|---|---|

| N-Aryl-2-chloroacetamide | Substituted Aniline | N-Aryl-2-(substituted phenylamino)acetamide | nih.gov |

| 2-Chloro-N-arylacetamide | 2-Mercaptonicotinonitrile | Thieno[2,3-b]pyridine Derivatives | nih.gov |

| N-Benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium Chalcogenate (Na₂E, E=S, Se, Te) | Cyclic Chalcogenides | ekb.eg |

While the synthesis of the parent this compound does not typically involve the creation of new stereocenters, the development of functionalized derivatives opens the door to stereoselective synthesis. If the thian ring or appended functionalities contain chiral centers, controlling the stereochemistry becomes crucial.

Methodologies developed for other heterocyclic systems can provide a blueprint for potential stereoselective routes. For example, the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been achieved with high stereoselectivity. nih.gov This was accomplished through the stereoselective addition of Gilman or Grignard reagents to a dihydropyranone precursor in a Michael addition reaction, which preferentially occurred via an axial attack. nih.gov The resulting stereoisomers were then separated and characterized. Such principles could be adapted to syntheses involving derivatives of this compound where stereocontrol is desired, for instance, in the addition of substituents to the thian ring or in reactions on a side chain.

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modifications of this compound can be strategically employed to introduce diverse functionalities, thereby altering its physicochemical properties and potential applications. These modifications primarily target the reactive chloroacetyl moiety and the thiane (B73995) ring.

One of the most common post-synthetic modifications for chloroacetamides is the nucleophilic substitution of the chlorine atom. This reaction allows for the introduction of a wide array of functional groups. For instance, the chlorine can be displaced by amines, thiols, or alcohols to form the corresponding aminoacetamides, thioacetamides, or alkoxyacetamides. This versatility makes this compound a useful intermediate for the synthesis of a library of derivatives.

Functional group interconversions can also be performed on the thiane moiety. The thioether in the thiane ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives exhibit different polarity, solubility, and chemical reactivity compared to the parent thioether. The oxidation of thianes can be achieved using various oxidizing agents, and the stereochemistry of the resulting sulfoxide can sometimes be controlled by the choice of reagent and reaction conditions. researchgate.net

Furthermore, the amide bond itself can be a site for functional group interconversion, although this typically requires more forcing conditions. Hydrolysis of the amide bond, under either acidic or basic conditions, would lead to the cleavage of the molecule into chloroacetic acid and (thian-4-yl)methanamine. jst.go.jplibretexts.org

Table 1: Potential Post-Synthetic Modifications and Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Chloroacetyl | Primary or secondary amine | Aminoacetyl |

| Chloroacetyl | Thiol | Thioacetyl |

| Chloroacetyl | Alcohol/Alkoxide | Alkoxyacetyl |

| Thioether (in thiane ring) | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Sulfoxide, Sulfone |

| Amide | Acid or base, heat | Carboxylic acid and Amine |

Chemical Reactivity and Stability Profiles

Reactivity of the Amide Linkage and the Chloroacetyl Moiety

The chloroacetyl moiety is the most reactive site in the molecule for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly electrophilic. This facilitates the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of α-chloroacetamides, allowing for their use as alkylating agents for various nucleophilic substrates, including amines, thiols, and carbanions.

The amide linkage, while generally stable, is susceptible to hydrolysis under both acidic and basic conditions, particularly with heating. libretexts.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the amide bond can be influenced by the steric and electronic properties of the substituents on the nitrogen and the acyl carbon. Unexpected hydrolytic instability of N-acylated amino acid amides has been observed under mildly acidic conditions, a phenomenon that could be relevant for this compound under certain conditions. acs.org

Stability under Controlled Environmental Conditions

The stability of this compound under various environmental conditions is a critical factor for its storage and handling.

Hydrolytic Stability: As mentioned, the amide bond can undergo hydrolysis. The rate of hydrolysis is dependent on pH and temperature. Generally, amides are more stable at neutral pH and lower temperatures. jst.go.jp

Thermal Stability: Chloroacetamide derivatives can decompose upon heating, often releasing toxic fumes such as hydrogen chloride and nitrogen oxides. The thermal stability of N-substituted chloroacetamides can vary depending on the nature of the substituent.

Photostability: Some organic molecules are susceptible to degradation upon exposure to light. Studies on saturated thioethers have shown that photochemical carbon-sulfur bond cleavage can occur upon UV irradiation. rsc.org Therefore, it is advisable to store this compound in a dark environment to prevent potential photodegradation.

Oxidative Stability: The thioether in the thiane ring is prone to oxidation. researchgate.net Atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to the formation of the sulfoxide. Therefore, storage under an inert atmosphere can enhance the long-term stability of the compound.

Incompatibility and Decomposition Pathways in Specific Chemical Environments

Incompatibility with Strong Nucleophiles and Bases: Due to the reactivity of the chloroacetyl group, this compound is incompatible with strong nucleophiles and strong bases. These reagents will readily displace the chlorine atom or promote hydrolysis of the amide bond.

Incompatibility with Strong Oxidizing Agents: Strong oxidizing agents will readily oxidize the thioether in the thiane ring to the corresponding sulfoxide or sulfone. researchgate.net

Incompatibility with Strong Acids: Strong acids can catalyze the hydrolysis of the amide bond, especially at elevated temperatures. libretexts.org

Decomposition Pathways: The primary decomposition pathways for this compound are expected to involve the cleavage of its most labile bonds under specific conditions.

Nucleophilic Substitution: In the presence of nucleophiles, the C-Cl bond will cleave, leading to the formation of a new bond between the α-carbon and the nucleophile.

Hydrolysis: Under acidic or basic conditions, the amide C-N bond will cleave, resulting in the formation of chloroacetic acid and (thian-4-yl)methanamine. jst.go.jplibretexts.org

Oxidation: In an oxidative environment, the sulfur atom in the thiane ring will be oxidized, leading to the formation of the sulfoxide and subsequently the sulfone. researchgate.net

Thermal Decomposition: Upon heating, fragmentation of the molecule can occur, likely initiating with the cleavage of the C-Cl bond and potentially followed by the breakdown of the amide and the thiane ring, releasing volatile and potentially toxic byproducts.

Table 2: Summary of Chemical Reactivity and Stability

| Feature | Reactivity/Stability Profile |

| Amide Linkage | Stable under neutral conditions; susceptible to hydrolysis under acidic or basic conditions, especially with heat. jst.go.jplibretexts.org |

| Chloroacetyl Moiety | Highly reactive towards nucleophiles, acting as an electrophilic alkylating agent. |

| Thiane Ring | The thioether is susceptible to oxidation to form a sulfoxide or sulfone. researchgate.net The C-S bond can be cleaved under certain photochemical conditions. rsc.org |

| Thermal Stability | Decomposes upon heating, releasing toxic fumes. |

| Photostability | Potential for C-S bond cleavage upon UV irradiation. rsc.org |

| Incompatibilities | Strong nucleophiles, strong bases, strong acids, and strong oxidizing agents. |

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy for Carbonyl and Halogen Signatures

Infrared (IR) spectroscopy of 2-chloro-N-(thian-4-ylmethyl)acetamide is expected to reveal key absorption bands that confirm the presence of its defining functional groups. The most prominent of these are the amide and the chloroalkyl moieties. The carbonyl (C=O) stretching vibration of the secondary amide is anticipated to appear as a strong band, typically in the range of 1680-1630 cm⁻¹. This band, often referred to as the Amide I band, is one of the most characteristic absorptions in the IR spectrum of amides.

Another significant absorption is the N-H stretching vibration of the secondary amide, which is expected to be observed as a moderate to strong band around 3350-3250 cm⁻¹. The presence of a C-Cl bond introduces a stretching vibration that is typically found in the 800-600 cm⁻¹ region of the spectrum. The exact position of this band can be influenced by the conformation of the molecule.

Analysis of Characteristic Stretching and Bending Modes

Beyond the primary carbonyl and halogen signals, the IR spectrum provides further structural details through other characteristic vibrations. The N-H bending vibration, known as the Amide II band, is expected to appear in the region of 1570-1515 cm⁻¹. This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

The C-N stretching vibration of the amide group is also anticipated, typically occurring in the range of 1400-1200 cm⁻¹. The aliphatic C-H stretching vibrations from the thiane (B73995) ring and the methylene (B1212753) groups will be visible as a set of bands in the 3000-2850 cm⁻¹ region. Furthermore, C-H bending vibrations for the methylene groups are expected around 1465 cm⁻¹. The presence of the sulfur atom in the thiane ring will give rise to C-S stretching vibrations, which are generally weak and appear in the 700-600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3350-3250 |

| Amide (C=O) | Stretch (Amide I) | 1680-1630 |

| Amide (N-H) | Bend (Amide II) | 1570-1515 |

| Alkyl (C-H) | Stretch | 3000-2850 |

| Methylene (CH₂) | Bend | ~1465 |

| Chloroalkane (C-Cl) | Stretch | 800-600 |

| Thioether (C-S) | Stretch | 700-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the carbon-hydrogen framework of this compound, confirming the connectivity of the atoms and providing insights into the molecule's three-dimensional structure.

Proton NMR (¹H NMR) for Ligand Proton Environments

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each set of non-equivalent protons. The amide proton (N-H) is expected to appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the downfield region, typically between δ 7.5 and 8.5 ppm. The singlet for the two protons of the chloromethyl group (Cl-CH₂) is anticipated to be in the range of δ 4.0-4.2 ppm due to the deshielding effect of the adjacent chlorine atom and carbonyl group.

The protons of the thiane ring will exhibit more complex splitting patterns. The methylene protons adjacent to the sulfur atom (positions 2 and 6) are expected to be shifted downfield compared to the other ring protons, likely appearing in the range of δ 2.5-2.8 ppm. chemicalbook.com The methylene protons at positions 3 and 5, and the methine proton at position 4, will likely appear in the more upfield region of δ 1.6-2.0 ppm. chemicalbook.com The methylene protons of the N-CH₂ group, being adjacent to the nitrogen and the thiane ring, are expected to resonate around δ 3.2-3.4 ppm.

| Proton Environment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

| N-H | 7.5-8.5 | br s or t | 1H |

| Cl-CH₂-C=O | 4.0-4.2 | s | 2H |

| N-CH₂ | 3.2-3.4 | t or d | 2H |

| Thiane H2, H6 | 2.5-2.8 | m | 4H |

| Thiane H3, H5 | 1.6-2.0 | m | 4H |

| Thiane H4 | 1.6-2.0 | m | 1H |

Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum will complement the ¹H NMR data by showing a signal for each unique carbon environment. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, appearing around δ 165-168 ppm. The carbon of the chloromethyl group (Cl-CH₂) will likely resonate in the range of δ 40-45 ppm.

The carbons of the thiane ring are expected to appear in the upfield region. The carbons adjacent to the sulfur atom (C2 and C6) are predicted to be around δ 30-35 ppm, while the carbons at C3 and C5 are expected at a similar or slightly upfield chemical shift. The C4 carbon, attached to the methylacetamide group, will be in a unique environment, likely around δ 35-40 ppm. The N-CH₂ carbon is anticipated to be in the range of δ 45-50 ppm.

| Carbon Environment | Predicted Chemical Shift (δ ppm) |

| C=O | 165-168 |

| N-CH₂ | 45-50 |

| Cl-CH₂ | 40-45 |

| Thiane C4 | 35-40 |

| Thiane C2, C6 | 30-35 |

| Thiane C3, C5 | 28-33 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments would be employed. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of the thiane ring protons to their corresponding carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer the high resolving power and mass accuracy required for unambiguous molecular formula assignment. nih.govnist.gov

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure of the compound. For amide-containing molecules, a common fragmentation pathway is the α-cleavage adjacent to the nitrogen atom. nih.gov

For This compound , the expected fragmentation would involve cleavage of the amide bond and the bonds adjacent to the thiane ring. While specific experimental fragmentation data for this compound is not available, the mass spectra of related chloro-acetamides, such as 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide , have been documented. tcichemicals.com Analysis of these spectra helps in predicting the fragmentation behavior of the target molecule.

Hyphenated techniques, which couple a separation method with mass spectrometry, are instrumental in assessing the purity of a compound. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) separate a sample into its individual components before they are introduced into the mass spectrometer for detection and identification. This allows for the detection and quantification of impurities.

While specific LC-MS or GC-MS studies for the purity assessment of This compound are not detailed in the available literature, commercial suppliers of the closely related compound 2-Chloro-N-(thiophen-2-ylmethyl)acetamide indicate the availability of such data, underscoring the routine use of these techniques in quality control. thermofisher.com The application of LC-MS or GC-MS would be a critical step in the validation of any synthesized batch of this compound.

X-ray Crystallography for Solid-State Conformational Analysis

The crystal structures of several related acetamide (B32628) derivatives have been determined, providing a basis for understanding the geometry of the acetamide moiety. For instance, in the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide , the bond lengths and angles within the acetamide group are well-defined.

The following table presents representative bond lengths and angles from the crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide , which contains a similar 2-chloroacetamide (B119443) group.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| C-Cl | C8 | Cl1 | 1.761(3) | |

| C=O | C7 | O3B | 1.21(1) | |

| C-N | C7 | N2 | 1.346(4) | |

| N-C (aryl) | N2 | C4 | 1.413(4) | |

| C-C | C7 | C8 | 1.516(4) | |

| Bond Angles | ||||

| O=C-N | O3B | C7 | N2 | 126.3(8) |

| O=C-C | O3B | C7 | C8 | 121.2(8) |

| N-C-C | N2 | C7 | C8 | 112.5(3) |

| C-N-C (aryl) | C7 | N2 | C4 | 127.3(3) |

| Cl-C-C | Cl1 | C8 | C7 | 111.9(2) |

| Torsion Angles | ||||

| C4-N2-C7-C8 | C4 | N2 | C7 | -173.3(3) |

| N2-C7-C8-Cl1 | N2 | C7 | C8 | -157.8(2) |

| C4-N2-C7-O3B | C4 | N2 | C7 | -4.8(14) |

Data from the crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide.

These values are typical for such functional groups and would be expected to be similar in This compound .

The way molecules pack in a crystal is determined by a network of intermolecular interactions, with hydrogen bonds often playing a dominant role. In the crystal structures of related N-substituted 2-chloroacetamides, N–H⋯O hydrogen bonds between the amide groups are a recurring and critical feature that stabilizes the crystal lattice.

For example, in the crystal of 2-chloro-N-(4-hydroxyphenyl)acetamide , intermolecular N–H⋯O and O–H⋯O hydrogen bonds form tapes of molecules. Similarly, the crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide is stabilized by a three-dimensional network of N–H⋯O hydrogen bonds.

The table below details the hydrogen bond geometry in the crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide .

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1A···O2ⁱ | 0.86(2) | 2.15(3) | 2.998(4) | 168(4) |

| N1-H1B···O1ⁱⁱ | 0.86(2) | 2.19(3) | 3.037(4) | 167(4) |

| N2-H2···O3Bⁱⁱⁱ | 0.86 | 2.05 | 2.89(1) | 166 |

Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1/2; (iii) -x+1, y+1/2, -z+1/2. Data from the crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide.

Computational and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electron distribution and energy landscape of a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 2-chloro-N-(thian-4-ylmethyl)acetamide, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C-Cl Bond Length | ~1.78 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| Thian Ring Conformation | Chair |

| Dihedral Angle (C-C-N-C) | ~175° |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. mdpi.commdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom in the thian ring and the oxygen and nitrogen atoms of the acetamide (B32628) group. The LUMO is likely to be distributed over the electrophilic centers, including the carbonyl carbon and the carbon atom attached to the chlorine. Analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule and with other species. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are illustrative values based on typical DFT calculations for similar bioactive amides.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound. aip.org For this compound, DFT calculations can simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govcas.cz The calculated vibrational frequencies in the IR and Raman spectra correspond to specific bond stretching, bending, and torsional motions within the molecule. mit.edu Similarly, NMR chemical shifts can be predicted to help assign the signals in experimental spectra to specific atoms.

Furthermore, computational chemistry can be used to explore potential reaction pathways. catalysis.blognih.govnumberanalytics.com By mapping the potential energy surface, transition states connecting reactants to products can be located. catalysis.blog For this compound, this could involve studying its susceptibility to nucleophilic substitution at the carbon bearing the chlorine atom or hydrolysis of the amide bond. mdpi.comnih.gov These calculations provide activation energies, which indicate the kinetic feasibility of a proposed reaction mechanism. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.commdpi.com

MD simulations can reveal the flexibility and conformational dynamics of different parts of the this compound molecule. The six-membered thian ring is expected to exist predominantly in a chair conformation, but ring-flipping to a boat or twist-boat conformation can occur. csbsju.eduyoutube.com MD simulations can quantify the energy barriers associated with these conformational changes and the timescale on which they happen.

Table 3: Simulated Conformational Dynamics of this compound (Illustrative)

| Molecular Moiety | Dominant Conformation | Observed Dynamic Events |

| Thian Ring | Chair | Occasional ring flips to twist-boat |

| Acylamide Linker | Extended | Rotation around C-C and C-N bonds |

Note: This table represents expected outcomes from a molecular dynamics simulation.

A primary application of MD simulations in medicinal chemistry is to study the interaction of a ligand with its biological target, such as a protein. youtube.com Although no specific clinical target is discussed here, the principles of computational ligand-target recognition can be outlined for this compound.

In a hypothetical scenario where this compound binds to a protein, MD simulations could be initiated with the molecule docked into the protein's active site. The simulation would then show how the ligand and protein adapt to each other's presence over time. Key aspects to analyze include the stability of the binding pose, the formation and breaking of hydrogen bonds and other non-covalent interactions, and the conformational changes induced in both the ligand and the protein. This provides a dynamic picture of the recognition process at an atomistic level.

Molecular Docking Studies for Putative Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a ligand, such as this compound, and a protein's active site.

Prediction of Binding Modes with Enzyme Active Sites (e.g., COX enzymes, immunoproteasome subunits)

While direct molecular docking studies on this compound with cyclooxygenase (COX) enzymes or immunoproteasome subunits are not extensively documented in publicly available literature, the principles of such studies can be described. In a typical workflow, the three-dimensional structure of this compound would be docked into the crystal structures of COX-1 and COX-2 enzymes or the catalytic subunits of the immunoproteasome (e.g., β1i, β2i, β5i).

The goal of docking would be to identify the most stable binding pose of the compound within the active site of these enzymes. For COX enzymes, the active site is a hydrophobic channel, and key interactions often involve residues such as Arg120, Tyr355, and Ser530. For the immunoproteasome, the specific interactions would depend on the subunit being targeted. For instance, studies on other non-covalent inhibitors of the β1i subunit have highlighted the importance of interactions with residues like Phe31 and Lys33. nih.gov The thian ring and the acetamide linkage of this compound would be of particular interest in determining its orientation and potential for forming hydrogen bonds or hydrophobic interactions.

Elucidation of Key Residue Interactions and Binding Affinities

Following the prediction of the binding mode, a detailed analysis of the interactions between this compound and the amino acid residues of the enzyme's active site would be performed. This involves identifying specific hydrogen bonds, hydrophobic interactions, van der Waals forces, and any potential halogen bonds involving the chlorine atom.

The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), would be calculated to quantify the strength of the interaction. A lower binding energy generally indicates a more stable and potentially more potent interaction. For comparison, the binding affinities of known inhibitors of COX enzymes or the immunoproteasome would be used as benchmarks.

Table 1: Hypothetical Key Residue Interactions for this compound with Putative Targets

| Target Enzyme | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| COX-2 | Tyr385, Ser530, Arg120 | Hydrogen Bond, Hydrophobic |

| Immunoproteasome (β1i) | Phe31, Lys33, Gly47 | Hydrophobic, Hydrogen Bond |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for this specific compound.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another powerful computational tool that defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Development of Structure-Based and Ligand-Based Pharmacophore Models

A pharmacophore model for this compound could be developed using two main approaches. A ligand-based model would be constructed by aligning a set of known active compounds that are structurally related to this compound and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and halogen bond donors.

A structure-based pharmacophore model would be derived from the analysis of the binding site of a target enzyme, such as COX-2 or an immunoproteasome subunit, complexed with a ligand. mdpi.com This model would define the key interaction points within the active site that are necessary for binding. Features of this compound, like the amide group (hydrogen bond donor and acceptor), the thian ring (hydrophobic feature), and the chlorine atom (potential halogen bond donor), would be mapped onto this pharmacophore model.

Application in the Discovery of Structurally Related Active Compounds

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for other molecules that match the defined features. This process, known as virtual screening , can rapidly identify a diverse set of compounds that are predicted to have similar biological activity to this compound. These "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental testing to discover new and potentially more potent active compounds. mdpi.com This approach accelerates the drug discovery process by prioritizing molecules for synthesis and biological evaluation.

Biological Activities and Molecular Mechanisms in Vitro and Cellular Level

Enzyme Inhibition and Modulation Studies

There is no specific information available in the reviewed scientific literature regarding the in vitro inhibition of enzymes such as cyclooxygenases, immunoproteasome subunits, or NAPE-PLD by 2-chloro-N-(thian-4-ylmethyl)acetamide . Similarly, details on its inhibition kinetics and the molecular basis of its interaction with any enzyme are not documented.

Antimicrobial Activity Investigations (In Vitro Focus)

Specific studies detailing the in vitro efficacy of This compound against bacterial and fungal strains are not present in the current body of scientific literature. Consequently, there is no information on its potential molecular targets within microorganisms.

Nevertheless, the antimicrobial properties of various other chloroacetamide derivatives have been explored, suggesting that the chloroacetamide moiety can be a crucial component for biological activity.

In Vitro Efficacy Against Bacterial and Fungal Strains

Research on related compounds has demonstrated a spectrum of antimicrobial activities. For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed its antibacterial potential against Klebsiella pneumoniae. nih.gov This study and others suggest that the presence of a chlorine atom in the acetamide (B32628) structure can enhance antimicrobial efficacy. nih.gov For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chloro atom, resulting in 2-chloro-N-(2-hydroxyphenyl)acetamide , led to a 96.6% inhibition of the fungal strain. nih.gov

Another study on newly synthesized 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide reported appreciable activity against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and the Gram-negative bacterium (Escherichia coli), with zones of inhibition ranging from 8-14 mm. neliti.com However, these compounds showed weak activity against Pseudomonas aeruginosa and no activity against Candida albicans and Pichia anomala. neliti.com

The following table summarizes the antimicrobial activities of some related chloroacetamide compounds.

| Compound Name | Test Organism | Activity |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial activity noted nih.gov |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 96.6% inhibition nih.gov |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Appreciable activity (8-14 mm inhibition zone) neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Appreciable activity (8-14 mm inhibition zone) neliti.com |

Exploration of Potential Molecular Targets within Microorganisms

While the precise molecular targets of This compound are unknown, studies on analogous compounds offer some insights. For 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , molecular docking studies have suggested that it may act by inhibiting penicillin-binding protein (PBP), an enzyme crucial for bacterial cell wall maintenance, leading to cell lysis. nih.gov This indicates a potential mechanism of action for this class of compounds, although experimental verification is necessary.

Synergistic Effects with Co-Administered Antibacterial Agents (In Vitro)

No in vitro studies were found that investigate the potential synergistic or additive effects of this compound when co-administered with other antibacterial agents. The scientific literature lacks any data, such as Fractional Inhibitory Concentration Index (FICI) values, that would characterize its interaction with antibiotics against any bacterial strains.

Antiproliferative and Cytotoxic Effects on Cell Lines (In Vitro Focus)

Evaluation of Cytotoxicity Against Various Cancer Cell Lines (e.g., PANC-1, HepG2, HeLa, HCT116)\

There are no available research findings on the cytotoxic effects of this compound against the specified cancer cell lines (PANC-1, HepG2, HeLa, HCT116) or any other cancer cell lines.

Determination of Half-Maximal Inhibitory Concentrations (IC₅₀) in Cell-Based Assays\

As no cytotoxicity studies have been published, there is no data available on the half-maximal inhibitory concentrations (IC₅₀) of this compound in any cell-based assays. Consequently, an interactive data table for IC₅₀ values cannot be generated.

Investigation of Cellular Mechanisms: Cell Cycle Arrest, Apoptosis Induction (Cellular Level)

The cellular mechanisms of action for this compound remain uninvestigated. There are no studies available that have used methods such as flow cytometry or molecular assays to determine if this compound induces cell cycle arrest at any phase (e.g., G1, S, G2/M) or promotes apoptosis in cancer cells.

Other Mechanistic Biological Activity Assessments (In Vitro Focus)

Receptor Binding Assays and Ligand-Binding Affinity

No data exists from receptor binding assays for this compound. Its affinity for any specific biological receptors has not been reported, and therefore, its profile as a potential ligand is unknown.

Modulation of Intracellular Signaling Pathways

There is currently no available scientific literature or published research that details the specific interactions of this compound with any intracellular signaling pathways. Studies on similar chloroacetamide derivatives have explored various biological effects, including antimicrobial and anticancer activities, which inherently involve interaction with cellular signaling. researchgate.netijpsr.inforesearchgate.netnih.govsid.irjocpr.com However, the precise mechanisms and the specific pathways modulated by this compound have not been elucidated.

Bioluminescence Inhibition Studies in Model Organisms (e.g., Photobacterium leiognathi Sh1)

No studies have been found that investigate the bioluminescence inhibition properties of this compound in the model organism Photobacterium leiognathi Sh1 or any other bioluminescent species. Research in this area for structurally related compounds is also not apparent in the surveyed literature.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Structural Modifications on Biological Activity and Specificity

Role of the Thian Ring and its Substituents

While specific SAR studies on substituted thian rings in this exact scaffold are not extensively detailed in the provided results, general principles of medicinal chemistry suggest that the size, conformation, and substitution pattern of this ring are critical. For instance, replacing the thian ring with other cyclic systems, such as piperidine (B6355638) or cyclohexane, would help to elucidate the importance of the sulfur atom for activity. Furthermore, the introduction of substituents on the thian ring could modulate the compound's lipophilicity, steric profile, and conformational preferences, thereby fine-tuning its interaction with the receptor.

In related heterocyclic scaffolds, such as thiazole (B1198619) derivatives, the nature and position of substituents have been shown to be critical for biological activity. For example, in a series of 2-chloro-N-(thiazol-2-yl)acetamide derivatives, the presence of a phenyl group at the 4-position of the thiazole ring was a key feature. researchgate.netresearchgate.net Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, would likely impact the electronic properties and steric bulk of the entire molecule, thereby influencing its binding affinity.

Influence of the Chloroacetamide Moiety and its Reactivity

The chloroacetamide group is a well-known reactive moiety in medicinal chemistry, often functioning as a covalent inhibitor by forming a bond with a nucleophilic residue, typically a cysteine, in the target protein. nih.gov In the case of 2-chloro-N-(thian-4-ylmethyl)acetamide and its analogs targeting enzymes or receptors with an accessible cysteine, this group can lead to irreversible or long-lasting inhibition. nih.gov

The reactivity of the chloroacetamide moiety is a key determinant of its efficacy and potential for off-target effects. A higher reactivity might lead to more potent inhibition but could also result in non-specific binding to other proteins containing reactive cysteines. Conversely, a less reactive warhead might be more specific but could exhibit lower potency. nih.gov

SAR studies on related chloroacetamide-containing compounds have demonstrated the importance of the electronic environment around the chloroacetamide group. For instance, in a series of FGFR inhibitors, a chloroacetamide derivative, UPR1376, was found to be an effective irreversible inhibitor. nih.gov The nature of the scaffold to which the chloroacetamide is attached can modulate its reactivity. For example, attaching the chloroacetamide to an electron-rich aromatic system might decrease its reactivity, while attachment to an electron-poor system could enhance it.

The following table summarizes the biological activity of some chloroacetamide derivatives.

| Compound Name | Structure | Target | Activity |

| 2-chloro-N-(4-nitrophenyl)acetamide | C8H7ClN2O3 nih.govresearchgate.net | Not Specified | Forms infinite chains stabilized by Cl⋯O interactions in crystal structure. researchgate.net |

| 2-chloro-N-(4-sulfamoylphenyl)acetamide | C8H9ClN2O3S nih.gov | Carbonic Anhydrases nih.gov | Inhibitor nih.gov |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | C8H8ClNO2 nih.gov | Not Specified | Distorted from planarity. nih.gov |

| 2-chloro-N,N-diethylacetamide | C6H12ClNO nist.gov | Not Specified | UV/Visible spectrum available. nist.gov |

Effects of Linker and Terminal Group Variations

The linker connecting the thian ring and the chloroacetamide moiety, in this case, a methylene (B1212753) group attached to the nitrogen of the acetamide (B32628), plays a critical role in positioning the two key pharmacophores correctly within the binding site. The length, flexibility, and chemical nature of this linker can significantly impact the compound's activity.

Variations in the linker can alter the distance and relative orientation between the thian ring and the chloroacetamide group. A longer or more flexible linker might allow the molecule to adopt a more favorable conformation for binding, but excessive flexibility can also lead to an entropic penalty upon binding, reducing affinity.

In broader SAR studies of related inhibitors, the nature of the group attached to the acetamide nitrogen is a common point of modification. For example, in a series of sulfamoyl benzamidothiazoles, modifications at various sites, including the linker and terminal groups, were explored to enhance NF-κB activation. nih.gov The synthesis of these analogs often involves coupling different synthons to create a library of compounds with diverse linkers and terminal groups. nih.gov This approach allows for a systematic investigation of the SAR and the identification of compounds with improved potency and selectivity. nih.gov

Conformational Analysis in Relation to Activity

Importance of Preferred Conformations for Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. For a molecule like this compound, which has several rotatable bonds, multiple conformations are possible. However, it is likely that only one or a limited set of low-energy conformations, known as the "bioactive conformation," is responsible for its biological activity.

Conformational analysis studies, often employing computational methods like molecular mechanics and quantum chemistry calculations, can help to identify the preferred conformations of a molecule in different environments (e.g., in the gas phase or in solution). nih.gov These studies can provide insights into the energetic barriers between different conformations and the relative populations of each conformer.

For example, in the conformational analysis of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, theoretical calculations indicated the existence of two stable conformation pairs, gauche and cis. nih.gov The relative stability of these conformers was found to be influenced by the solvent polarity. nih.gov Understanding the preferred conformation of this compound is crucial for rationalizing its SAR and for designing new analogs with improved activity. The bioactive conformation is the one that best complements the shape and electronic properties of the binding site on the target protein. Agonist-induced conformational changes in FPR1 have been shown to lead to biased signaling, highlighting the importance of the ligand's conformation in determining the functional outcome. nih.gov

Design Strategies Employing Conformational Restriction

Once the bioactive conformation of a lead compound is identified or hypothesized, a common strategy in drug design is to synthesize new analogs where the flexibility of the molecule is reduced. This approach, known as conformational restriction or pre-organization, aims to lock the molecule into its bioactive conformation.

There are several ways to achieve conformational restriction. One common method is to introduce cyclic structures or rigid linkers. For example, the flexible linker between the thian ring and the chloroacetamide moiety could be replaced with a more rigid unit, such as a cyclopropane (B1198618) ring or an aromatic ring. Another approach is to introduce steric bulk near a rotatable bond to disfavor certain conformations.

The main advantage of conformational restriction is that it can lead to a significant increase in binding affinity. By pre-paying the entropic cost of adopting the bioactive conformation, the molecule can bind to its target with a more favorable change in free energy. Furthermore, conformationally restricted analogs are often more specific for their target, as they are less likely to adopt conformations that allow them to bind to other proteins.

The design of specific FPR1 antagonists has utilized such strategies to improve potency and selectivity. nih.govnih.gov For example, the development of potent and specific FPR1 antagonists with a 4H-chromen-4-one scaffold revealed the importance of specific substitution patterns that likely influence the preferred conformation of the molecule. nih.gov These design strategies are essential for translating the insights gained from SAR and conformational analysis into the development of improved therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models Correlating Structure with Biological Activity

The development of predictive QSAR models for N-substituted acetamides typically involves the generation of a dataset of analogous compounds with varying substituents and their corresponding measured biological activities. For instance, studies on a series of N-(substituted phenyl)-2-chloroacetamides have been conducted to predict their antimicrobial potential. nih.govnih.govresearchgate.netwustl.edu These models are often built using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms.

In a typical study, a training set of compounds is used to build the model, and a separate test set is used to validate its predictive power. For a series of N'-[4-(substituted phenyl)-3-(4-substituted phenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide derivatives, a 3D-QSAR model was developed using a training set to predict antimicrobial activity. nih.gov The robustness and predictive capability of such models are evaluated using statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives reported r² values of 0.938 and 0.895 for CoMFA and CoMSIA models, respectively, indicating a strong correlation between the model's predictions and the experimental data. researchgate.net

While a specific model for this compound is not available, a hypothetical model could be developed by synthesizing a library of analogs with modifications on the thiane (B73995) ring (e.g., oxidation of the sulfur, substitution on the ring) and the acetamide moiety. The biological activity of these compounds would then be determined against a specific target, and this data would be used to construct a predictive QSAR model.

Table 1: Representative QSAR Model Parameters for Analogous Compound Classes

| Model Type | Compound Class | Statistical Parameters | Reference |

| 3D-QSAR (CoMFA) | Pyrimido-isoquinolin-quinones | r² = 0.938, q² = not specified | researchgate.net |

| 3D-QSAR (CoMSIA) | Pyrimido-isoquinolin-quinones | r² = 0.895, q² = not specified | researchgate.net |

| 3D-QSAR | N'-thiazol-2-yl-benzohydrazides | r², q², pred_r² (values not specified) | nih.gov |

Note: This table presents data from studies on analogous compound classes to illustrate the types of predictive models developed in this field, as specific models for this compound are not publicly available.

Identification of Physicochemical Descriptors Crucial for Activity

QSAR studies are instrumental in identifying the key physicochemical properties, or descriptors, that govern the biological activity of a compound. For the broader class of N-substituted acetamides, several descriptors have been shown to be important.

Lipophilicity: In studies of N-(substituted phenyl)-2-chloroacetamides, high lipophilicity was found to be a critical factor for antimicrobial activity. wustl.edu This property, often expressed as the logarithm of the partition coefficient (logP), influences the ability of a compound to pass through biological membranes, such as the phospholipid bilayer of bacterial cells. For instance, N-(4-bromophenyl)-2-chloroacetamide exhibited high lipophilicity which correlated with its potent activity. wustl.edu

Topological Polar Surface Area (TPSA): TPSA is another descriptor that has been correlated with the biological activity of N-substituted chloroacetamides. It is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and is related to a molecule's ability to form hydrogen bonds and its permeability across cell membranes. Optimal TPSA values have been associated with favorable permeability. wustl.edu

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as electrostatic fields and the energies of frontier molecular orbitals (HOMO and LUMO), are often crucial in QSAR models. These properties can influence how a molecule interacts with its biological target at a molecular level.

Steric Properties: The size and shape of the molecule, captured by steric descriptors, also play a significant role. In 3D-QSAR models, steric fields are often used to map out regions where bulky or smaller substituents are favorable for activity. For a series of pyrimido-isoquinolin-quinone derivatives, the steric properties of the compounds were found to be a key determinant of their antibacterial activity. researchgate.net

Table 2: Key Physicochemical Descriptors and Their Potential Influence on the Activity of this compound Analogs

| Descriptor | Potential Influence on Biological Activity | Relevant Analog Class | Reference |

| Lipophilicity (logP) | Membrane permeability and access to target sites. | N-(substituted phenyl)-2-chloroacetamides | wustl.edu |

| Topological Polar Surface Area (TPSA) | Cell permeability and hydrogen bonding capacity. | N-(substituted phenyl)-2-chloroacetamides | wustl.edu |

| Steric Fields | Defines favorable and unfavorable regions for substituent bulk. | Pyrimido-isoquinolin-quinones | researchgate.net |

| Electrostatic Fields | Governs interactions with polar residues in the target binding site. | Pyrimido-isoquinolin-quinones | researchgate.net |

| Hydrogen Bond Acceptor/Donor Fields | Identifies key hydrogen bonding interactions with the target. | Pyrimido-isoquinolin-quinones | researchgate.net |

Note: This table is based on findings from related compound classes and suggests the likely important descriptors for the target compound.

Chemoinformatic Approaches to Compound Library Design

Chemoinformatic tools are essential for the rational design of compound libraries for high-throughput screening and lead optimization. mdpi.com These approaches leverage computational methods to explore chemical space and select a diverse and targeted set of molecules with a higher probability of being active.

For a compound like this compound, chemoinformatic approaches could be used to design a library of analogs in several ways:

Substituent Diversity: A library could be designed by systematically varying the substituents on the thiane ring. For example, introducing polar groups (e.g., hydroxyl, sulfoxide) or non-polar groups (e.g., alkyl) at different positions on the ring would allow for the exploration of the structure-activity relationship in detail.

Fragment-Based Design: The molecule can be deconstructed into key fragments: the chloroacetamide "warhead," the methylene linker, and the thiane ring. Libraries can be designed by combining these fragments with a diverse set of alternative fragments. For instance, different electrophilic "warheads" could be combined with various cyclic and acyclic amine-containing fragments.

Property-Based Filtering: Once a virtual library is generated, chemoinformatic filters can be applied to select compounds with desirable drug-like properties (e.g., adherence to Lipinski's rule of five, predicted ADMET - absorption, distribution, metabolism, excretion, and toxicity - profiles). For example, in a study on N-(substituted phenyl)-2-chloroacetamides, compounds were screened based on Lipinski's rule of five and other methods to predict biological activity. nih.govwustl.edu

The design of such libraries is often guided by the insights gained from QSAR models, which can predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates.

Advanced Applications in Chemical Science and Technology

Role as Synthetic Intermediates and Chemical Building Blocks

The utility of 2-chloro-N-(thian-4-ylmethyl)acetamide as a versatile building block is anchored in the reactivity of its chloroacetamide functional group. This moiety serves as a key electrophilic site, enabling the construction of more elaborate molecular architectures.

Precursors for the Synthesis of Complex Organic Molecules

While specific documentation is limited, the principal application of this compound appears to be as a crucial intermediate in the synthesis of complex pharmaceutical compounds. The chloroacetyl group is a potent alkylating agent, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the covalent linkage of the thian-4-ylmethyl scaffold to other molecular fragments, a common strategy in medicinal chemistry to build novel drug candidates. The thiane (B73995) ring itself, a sulfur-containing heterocycle, can influence the pharmacokinetic properties of the final molecule, such as lipophilicity and metabolic stability.

The reactivity of the chlorine atom in N-aryl 2-chloroacetamides is well-documented, where it is easily replaced by various nucleophiles. researchgate.net This general reactivity profile is directly applicable to this compound, positioning it as a valuable precursor for creating diverse molecular libraries.

Reagents in Multi-Component Reactions and Heterocyclic Synthesis

There is a lack of specific literature detailing the use of this compound in multi-component reactions (MCRs) or as a direct reagent in the synthesis of novel heterocyclic systems. However, the general class of N-substituted 2-chloroacetamides is known to participate in reactions that can lead to the formation of heterocycles. researchgate.net For instance, the reaction of a chloroacetamide with a dinucleophile can lead to cyclization, forming rings such as imidazoles or thiazolidin-4-ones. researchgate.net Given its structure, it is plausible that this compound could be explored in such synthetic strategies, although specific examples are not currently available in the public domain.

Potential in Materials Science and Polymer Chemistry

Currently, there is no specific research available that documents the application of this compound in materials science or polymer chemistry. However, the inherent chemical functionalities of the molecule suggest potential avenues for exploration.

The reactive chloroacetamide group could, in principle, be used to functionalize existing polymers. For example, polymers with nucleophilic side chains (e.g., containing amine or thiol groups) could be modified by grafting this compound onto the polymer backbone. This would introduce the thiane moiety into the material, which could alter its physical properties, such as its refractive index, thermal stability, or affinity for certain metals.

Furthermore, the general class of sulfur-containing heterocycles, such as thianes, has been investigated for various applications in materials science. researchgate.netnih.gov These applications often leverage the unique electronic and coordination properties of the sulfur atom. While this provides a conceptual basis for potential applications, it must be emphasized that no such studies have been conducted specifically with this compound.

Applications in Agricultural Chemistry (e.g., Herbicidal Agents, Crop Protection)

The chloroacetamide class of compounds is widely recognized in agricultural chemistry, with many derivatives commercialized as herbicides for the control of weeds in major crops like corn and soybeans. nih.gov These herbicides typically function by inhibiting very long-chain fatty acid synthesis in susceptible plants.

Despite the well-established herbicidal activity of the chloroacetamide functional group, there is no publicly available information to suggest that this compound itself has been developed or tested as an herbicidal agent or for other crop protection purposes. While N-aryl 2-chloroacetamides are known to act as antimicrobial agents, including herbicides and fungicides, the specific activity profile of the thian-4-ylmethyl derivative remains undocumented in the scientific literature. researchgate.net

Development of Analytical Methodologies for Detection and Quantification

Specific, validated analytical methods for the detection and quantification of this compound are not detailed in the available scientific literature. However, based on its chemical structure and the common practices for analyzing similar reactive intermediates in the pharmaceutical industry, suitable analytical techniques can be proposed. americanpharmaceuticalreview.com

Chromatographic Techniques (e.g., HPLC, UPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) would be the most probable techniques for the analysis of this compound. A reversed-phase method, likely using a C18 column, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a standard starting point. Detection would most likely be achieved using a UV detector, as the amide chromophore should provide sufficient absorbance, or more selectively and sensitively with a mass spectrometry (MS) detector. researchgate.netsigmaaldrich.com The use of MS/MS could offer even greater sensitivity and specificity, which is particularly useful for trace-level analysis. americanpharmaceuticalreview.com

Gas Chromatography (GC) could also be a viable technique, particularly if the compound exhibits sufficient volatility and thermal stability. americanpharmaceuticalreview.com However, given the molecular weight and polarity of this compound, HPLC or UPLC is generally the preferred method for such pharmaceutical intermediates.

It is important to note that the reactive nature of the chloroacetamide group requires careful method development to avoid degradation of the analyte during analysis. americanpharmaceuticalreview.com For instance, the choice of solvent and the pH of the mobile phase would need to be optimized to ensure the stability of the compound.

Advanced Spectrometric Detection Methods

The precise characterization and detection of synthetic compounds are fundamental in chemical science for ensuring purity, confirming structure, and understanding chemical behavior. For the compound This compound , advanced spectrometric techniques are indispensable for its unambiguous identification. These methods provide detailed information on the molecular weight, elemental composition, and structural arrangement of the molecule.

The primary spectrometric methods for the analysis of this compound would include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While detailed research findings from peer-reviewed journals on the specific spectrometric analysis of This compound are not widely available in the public domain, chemical suppliers often provide basic analytical data. For instance, commercial listings for this compound indicate the availability of data from techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For This compound , this method is crucial for confirming its molecular weight and obtaining information about its fragmentation pattern, which aids in structural elucidation.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. The expected monoisotopic mass of This compound (C₈H₁₄ClNOS) can be calculated and then compared with the experimental value for confirmation. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, providing further evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR spectra would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, in This compound .

¹H NMR Spectroscopy: This technique would show distinct signals for each unique proton in the molecule. The chemical shift of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) would help to map out the connectivity of the atoms. For instance, the protons on the chloromethyl group (Cl-CH₂-) would likely appear as a singlet in a specific chemical shift range. The protons of the thiane ring and the methylene (B1212753) bridge (-CH₂-) would exhibit more complex splitting patterns due to their coupling with adjacent protons. The amide proton (-NH-) would typically appear as a broad singlet or a triplet, depending on the solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aliphatic). For This compound , one would expect to see signals corresponding to the carbonyl carbon of the amide, the carbon of the chloromethyl group, and the various carbons of the thiane ring.

Although specific, publicly available, detailed research findings and interactive data tables for the advanced spectrometric detection of This compound are not available at this time, the principles of these standard analytical techniques form the basis for its characterization in chemical research and industry. The combination of MS and NMR spectroscopy provides a comprehensive and definitive identification of the compound.

Future Research Directions and Challenges

Design and Synthesis of Next-Generation Analogues with Tuned Specificity

A primary avenue for future research lies in the rational design and synthesis of next-generation analogues of 2-chloro-N-(thian-4-ylmethyl)acetamide. The goal is to modulate the compound's reactivity, selectivity, and pharmacokinetic properties to optimize it for specific biological targets. The core structure offers several points for modification: the chloroacetamide moiety, the thiane (B73995) ring, and the linking methylene (B1212753) group.

Research efforts could focus on:

Modulating the Electrophile: Replacing the chlorine atom with other halogens (bromine, iodine) or different leaving groups to fine-tune the electrophilicity of the acetamide (B32628). This would directly impact the rate of covalent bond formation with target nucleophiles, such as cysteine residues in proteins.

Thiane Ring Substitution: Introducing substituents onto the thiane ring could profoundly affect the molecule's conformation and its interaction with binding pockets. For example, hydroxyl or amino groups could form new hydrogen bonds, while alkyl groups could enhance hydrophobic interactions.

Bioisosteric Replacement: The thiane ring could be replaced with other cyclic systems, such as piperidine (B6355638), cyclohexane, or different heterocycles, to explore the impact of the sulfur atom on biological activity and metabolic fate.

The synthesis of such analogues would likely follow established methods for amide bond formation, typically involving the reaction of (thian-4-yl)methanamine with a suitably substituted chloroacetyl chloride derivative under basic conditions. nih.govresearchgate.net The challenge will be to develop synthetic routes that are versatile enough to accommodate a wide range of functional groups.

Table 1: Potential Analogues and Their Design Rationale

| Modification Site | Proposed Change | Rationale |

|---|---|---|

| Chloroacetamide | Replace Chlorine with Bromine | Increase electrophilicity and reaction rate with target. |

| Chloroacetamide | Introduce a methyl group on the α-carbon | Sterically hinder the electrophilic center to improve selectivity. |

| Thiane Ring | Oxidation of Sulfur to Sulfoxide (B87167) or Sulfone | Increase polarity and potential for hydrogen bonding. |

| Thiane Ring | Introduction of a 4-hydroxyl group | Introduce a hydrogen bond donor/acceptor to improve target affinity. |

| Linker | Replace methylene with an ethylene (B1197577) group | Alter spacing and flexibility between the pharmacophore and binding moiety. |

Elucidation of Novel Molecular Mechanisms of Action for Unexplored Biological Activities

While the chloroacetamide group is a known feature in certain anticancer and antimicrobial agents, the full spectrum of biological activities for this compound remains unexplored. nih.govijpsr.info Future research must move beyond preliminary screening to the detailed elucidation of its molecular mechanisms. This involves identifying specific cellular binding partners and understanding the downstream consequences of these interactions.

Key research questions include:

What specific proteins does the compound covalently modify? Advanced proteomic techniques, such as activity-based protein profiling (ABPP), could be employed to identify the direct targets in various cell types.